

A Comprehensive Technical Review of 4-Methoxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-3-methylbenzaldehyde

Cat. No.: B1345598

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylbenzaldehyde, a substituted aromatic aldehyde, is a significant compound in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a benzaldehyde core with methoxy and methyl substitutions, make it a versatile precursor for the synthesis of various heterocyclic compounds and a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and known biological activities, with a focus on its potential applications in drug discovery and development.

Physicochemical Properties

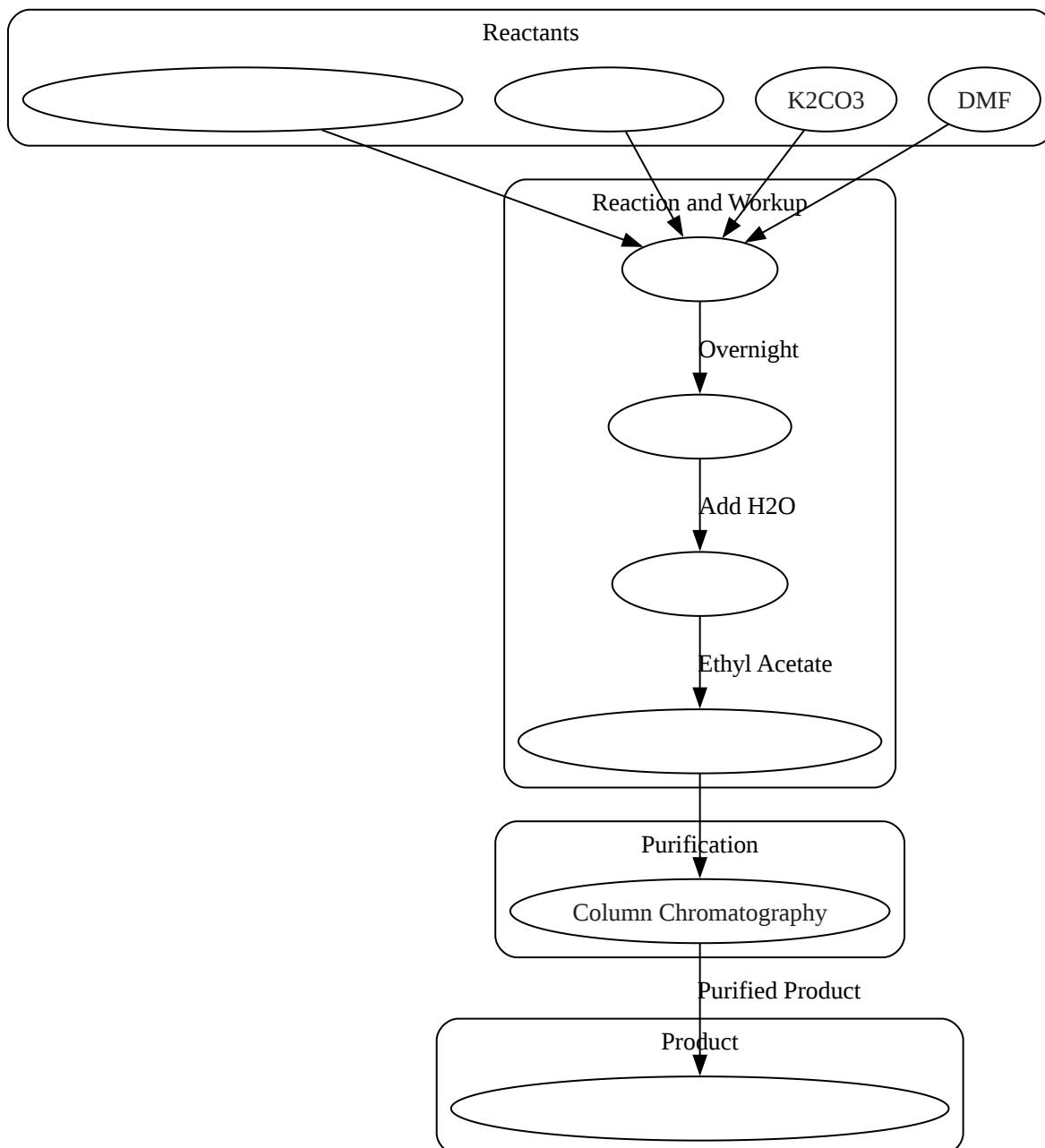
4-Methoxy-3-methylbenzaldehyde is a clear, pale yellow to green liquid under standard conditions.^[1] A comprehensive summary of its key physicochemical properties is presented in the table below, compiled from various sources.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[2]
Molecular Weight	150.17 g/mol	[2]
CAS Number	32723-67-4	[2]
Appearance	Clear pale yellow to green liquid or white to off-white crystalline solid	[1][2]
Density	1.082 g/cm ³ at 16 °C	[1]
Boiling Point	80-85 °C at 1 mmHg	
Flash Point	234 °F (112 °C)	[1]
Refractive Index	1.542	[1]
LogP	1.81610	[2]
PSA (Polar Surface Area)	26.30 Å ²	[2]

Synthesis of 4-Methoxy-3-methylbenzaldehyde

A general method for the synthesis of **4-Methoxy-3-methylbenzaldehyde** involves the methylation of a corresponding hydroxy-methylbenzaldehyde precursor.[1]

Experimental Protocol: Methylation of Hydroxy-methylbenzaldehyde


Materials:

- Hydroxy-methylbenzaldehyde (1 equivalent)
- Anhydrous Dimethylformamide (DMF)
- Potassium Carbonate (K₂CO₃) (1 equivalent)
- Methyl Iodide (2 equivalents)

- Ethyl Acetate
- Distilled Water
- Magnesium Sulfate ($MgSO_4$)
- Silica Gel for column chromatography

Procedure:

- Dissolve the hydroxy-methylbenzaldehyde (0.25 mmol) in anhydrous DMF (6.0 mL).[1]
- Add potassium carbonate (35 mg, 0.25 mmol) to the solution and stir the mixture at room temperature for 30 minutes.[1]
- Add methyl iodide (30 μ L, 68 mg, 0.5 mmol) to the reaction mixture and continue stirring at room temperature overnight.[1]
- Quench the reaction by adding distilled water.[1]
- Extract the aqueous phase three times with ethyl acetate.[1]
- Combine the organic phases, dry with $MgSO_4$, and concentrate in vacuo.[1]
- Purify the residue by column chromatography on silica gel to obtain **4-Methoxy-3-methylbenzaldehyde**.[1]

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **4-Methoxy-3-methylbenzaldehyde**.

Spectroscopic Data

The structural confirmation of **4-Methoxy-3-methylbenzaldehyde** is typically achieved through various spectroscopic techniques.

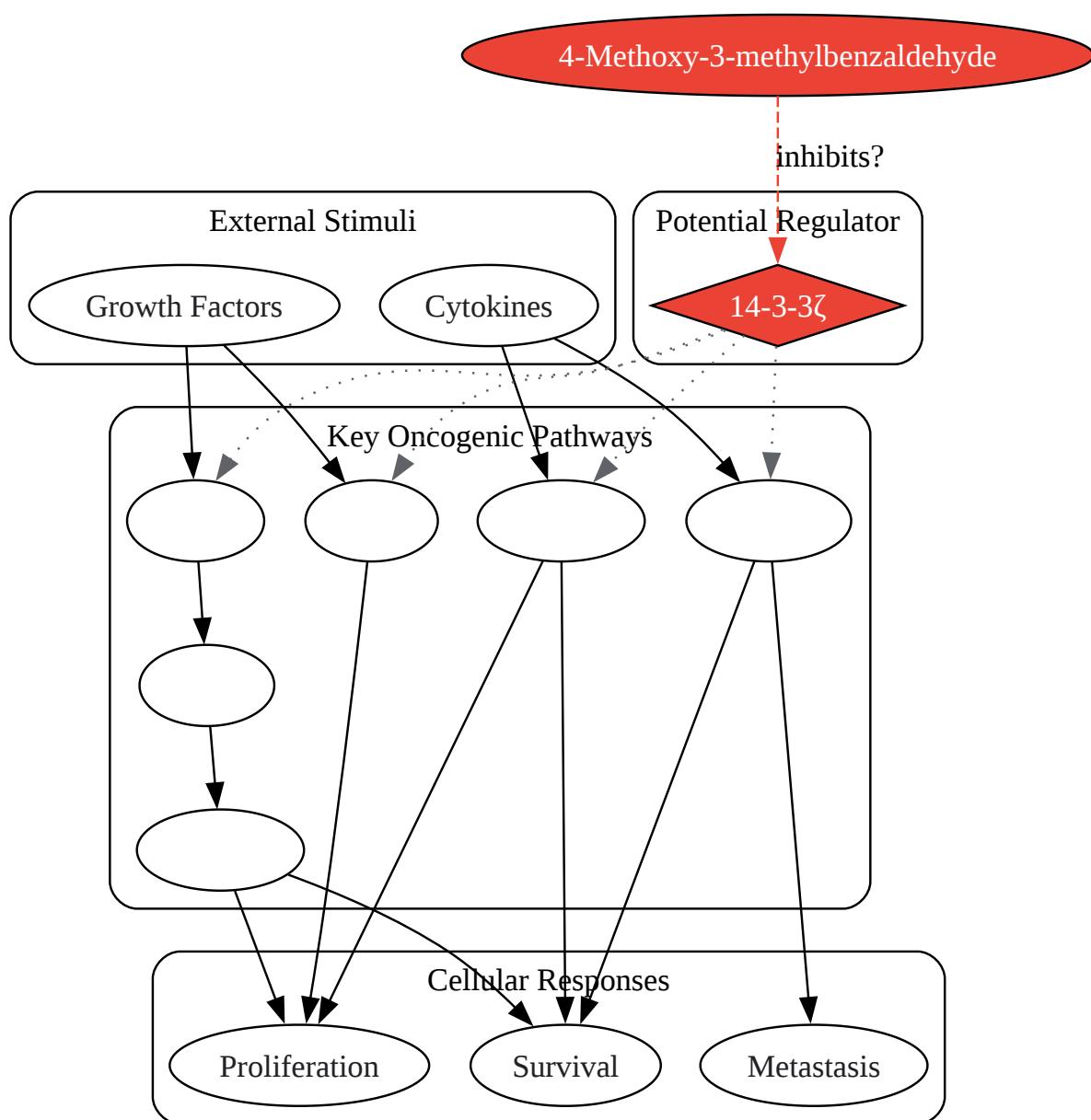
Spectroscopic Data	Values
¹ H-NMR (DMSO-d ₆)	δ 10.05 (s, 1H), 7.78 (m, 1H), 6.95 (m, 1H), 6.88 (s, 1H), 3.84 (s, 3H), 2.6 (s, 3H)[1]
IR (Infrared)	Characteristic peaks for aldehyde C=O stretch, C-O-C stretch, and aromatic C-H bonds.
Mass Spectrometry	Molecular Ion Peak (M ⁺) at m/z 150.06753[3]

Biological Activities and Potential in Drug Development

While direct biological studies on **4-Methoxy-3-methylbenzaldehyde** are limited, research on its derivatives and related compounds suggests potential therapeutic applications.

Antimicrobial Activity

Derivatives of methoxy-benzaldehydes have demonstrated notable antimicrobial properties. For instance, aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have shown activity against *Staphylococcus aureus*, *Escherichia coli*, and *Pseudomonas aeruginosa*.[4] Furthermore, a novel Schiff base derived from 4-methoxybenzaldehyde exhibited moderate in vitro antibacterial activity against strains of *Salmonella*.[5] These findings suggest that the 4-methoxybenzaldehyde scaffold could be a promising starting point for the development of new antimicrobial agents.


Anticancer Potential

The broader class of benzaldehyde derivatives has been investigated for anticancer activities. Notably, benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[6] This suppression is thought to be mediated by the regulation of 14-3-3ζ-mediated protein-protein interactions.[6]

While this research was not conducted on **4-Methoxy-3-methylbenzaldehyde** specifically, it provides a strong rationale for investigating its potential as an anticancer agent and its effects on these critical cellular signaling cascades. Additionally, salicylaldehyde benzoylhydrazones with methoxy substitutions have shown potent activity against leukemic cell lines.[\[7\]](#)

Potential Signaling Pathway Involvement

Based on the activity of the parent compound, benzaldehyde, it is hypothesized that **4-Methoxy-3-methylbenzaldehyde** could potentially modulate key signaling pathways implicated in cancer progression.

[Click to download full resolution via product page](#)

Caption: Hypothesized modulation of cancer signaling pathways.

Conclusion

4-Methoxy-3-methylbenzaldehyde is a compound with significant potential, primarily as a building block in organic synthesis. The biological activities of its derivatives, particularly in the

antimicrobial and anticancer arenas, warrant further investigation into the direct therapeutic efficacy of the parent molecule. The potential for this compound to modulate key cellular signaling pathways, as suggested by studies on related benzaldehydes, opens up exciting avenues for future research in drug discovery and development. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the multifaceted applications of **4-Methoxy-3-methylbenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - 4-methoxy-3-methylbenzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]
- 4. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 4-Methoxy-3-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345598#comprehensive-literature-review-of-4-methoxy-3-methylbenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com